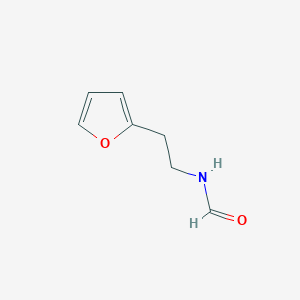
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, and a benzamide moiety substituted with diisopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a halogenated pyridine derivative with an appropriate amine. The reaction conditions often involve the use of polar aprotic solvents and bases such as sodium acetate or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium acetate, cesium carbonate, polar aprotic solvents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Reduction: Amino derivatives.
Oxidation: Oxidized benzamides.
Wissenschaftliche Forschungsanwendungen
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to the active site, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another nitropyridine derivative with kinase inhibitory activity.
2-Chloro-3-nitropyridine-4-ol: A related compound used in the synthesis of various organic molecules.
Uniqueness
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of diisopropyl groups on the benzamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other nitropyridine derivatives .
Eigenschaften
Molekularformel |
C18H20ClN3O3 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-11(2)21(12(3)4)18(23)14-8-6-5-7-13(14)17-15(22(24)25)9-10-16(19)20-17/h5-12H,1-4H3 |
InChI-Schlüssel |
JPNJQONSJBDKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE](/img/structure/B8629658.png)










![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)

![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
